N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethanol with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can form Schiff bases through condensation with carbonyl compounds.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a catalyst like acetic acid.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Condensation Reactions: Schiff bases and other condensation products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)morpholine
- N-(2-Aminoethyl)acetamide
Uniqueness
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride stands out due to its unique combination of a difluoromethanesulfonamide group with an aminoethyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide hydrochloride is a sulfonamide compound with significant biological activity, particularly in the context of its pharmacological properties and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of Sulfonamide Compounds
Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor effects. The introduction of various substituents can significantly alter their pharmacological profiles. This compound is particularly noteworthy due to its unique structural features that enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:
- Carbonic Anhydrase Inhibition : Research has shown that certain sulfonamides can inhibit carbonic anhydrase (CA) isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .
- Kinase Activity Modulation : The compound has been implicated in the inhibition of various protein kinases associated with proliferative disorders. By modulating kinase activity, it may have potential applications in cancer therapy .
Table 1: Biological Activity Summary
Study | Biological Activity | Target | Effect |
---|---|---|---|
Study 1 | Inhibition of CA IV | Carbonic Anhydrase | Decreased enzyme activity |
Study 2 | Antitumor activity | Various cancer cell lines | Induced apoptosis |
Study 3 | Modulation of kinases | Receptor Tyrosine Kinases | Reduced proliferation |
Case Studies and Experimental Findings
Several studies have explored the pharmacological effects of this compound:
- Cardiovascular Effects : One study evaluated the impact of related sulfonamide derivatives on perfusion pressure in isolated heart models. The results indicated that compounds similar to this compound could significantly reduce perfusion pressure, suggesting a potential mechanism involving calcium channel modulation .
- Cytotoxicity in Cancer Models : A cytotoxicity evaluation revealed that derivatives containing the aminoethyl group exhibited pro-apoptotic properties in cancer cell lines such as CaCo-2 and A549. The compounds induced early apoptosis at varying rates, indicating their potential as anticancer agents .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These models suggest favorable properties for oral bioavailability and tissue distribution .
Properties
IUPAC Name |
N-(2-aminoethyl)-1,1-difluoromethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2O2S.ClH/c4-3(5)10(8,9)7-2-1-6;/h3,7H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSWRPQRMZVTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.